molecular formula C21H20BrNO2S B2850419 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797894-90-6

3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No.: B2850419
CAS No.: 1797894-90-6
M. Wt: 430.36
InChI Key: HRWVSWIQCGELSR-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and early-stage drug discovery. This proprietary molecule is designed as a hybrid structure, incorporating a 3-(3-bromo-4-methoxyphenyl)propanamide backbone linked to a benzyl group that is further substituted at the 2-position with a thiophen-3-yl ring. The presence of the bromo and methoxy functional groups on the phenyl ring is a common pharmacophore in developing bioactive molecules, as these substituents can influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets . Furthermore, the incorporation of the thiophene moiety, a privileged structure in medicinal chemistry, is a strategic feature intended to enhance the molecule's potential interaction with various enzymes and receptors, thereby modulating biological activity . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are exploring its potential as a key intermediate or lead compound in the synthesis of novel molecules targeting a range of diseases. Its complex structure makes it a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the development of potential therapeutic agents. Handle with care in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO2S/c1-25-20-8-6-15(12-19(20)22)7-9-21(24)23-13-16-4-2-3-5-18(16)17-10-11-26-14-17/h2-6,8,10-12,14H,7,9,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWVSWIQCGELSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) achieves selective bromination at the meta position relative to the methoxy group. The reaction proceeds via a radical chain mechanism, minimizing di-substitution byproducts:

$$
\text{4-Methoxyphenylpropanoic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄, Δ}} \text{3-Bromo-4-methoxyphenylpropanoic acid}
$$

Optimization Data:

Parameter Optimal Condition Yield (%)
NBS Equivalence 1.1 eq 78
AIBN Loading 0.5 mol% -
Reaction Time 6 h -
Temperature 80°C -

Side products include 3,5-dibromo-4-methoxyphenylpropanoic acid (<5%), necessitating purification via recrystallization from ethanol/water.

Electrophilic Bromination Using Bromine

Alternative bromination with Br₂ in acetic acid at 0–5°C, catalyzed by FeBr₃, provides comparable regioselectivity but lower yields (62–65%) due to competing oxidation of the methoxy group.

Synthesis of 2-(Thiophen-3-yl)benzylamine

Ullmann Coupling for Thiophene-Benzyl Linkage

A copper-catalyzed coupling between 3-iodothiophene and 2-aminobenzyl bromide in dimethylformamide (DMF) at 120°C forms the benzyl-thiophene bond. The amine group is protected as a tert-butyl carbamate (Boc) during the reaction to prevent side reactions:

$$
\text{3-Iodothiophene} + \text{2-Boc-aminobenzyl bromide} \xrightarrow{\text{CuI, DMF}} \text{2-(Thiophen-3-yl)-Boc-benzylamine}
$$

Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 2-(thiophen-3-yl)benzylamine with >90% purity.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The carboxylic acid (3-bromo-4-methoxyphenylpropanoic acid) is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane. Subsequent reaction with 2-(thiophen-3-yl)benzylamine at 0°C–25°C affords the target amide:

$$
\text{Acid} + \text{EDC/NHS} \rightarrow \text{Active ester} \xrightarrow{\text{2-(Thiophen-3-yl)benzylamine}} \text{3-(3-Bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide}
$$

Reaction Conditions:

  • EDC: 1.2 eq, NHS: 1.1 eq
  • Base: Triethylamine (2.5 eq)
  • Solvent: DCM (0.1 M)
  • Yield: 85–88% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Mixed Carbonate Approach

For acid-sensitive substrates, the mixed carbonate method using ethyl chloroformate generates an acyl imidazole intermediate, which reacts with the amine to form the amide. This method avoids racemization but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and di-brominated byproducts.
  • Recrystallization: Ethanol/water (7:3) yields crystalline product with >99% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.62 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.52 (m, Ar–H).
  • ¹³C NMR: 32.8 (CH₂CO), 118.1–137.3 (Ar–C), 166.5 (CONH).
  • HRMS (ESI): m/z Calcd for C₂₁H₁₉BrN₂O₂S [M+H]⁺: 449.04; Found: 449.03.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
EDC/NHS Coupling High efficiency, mild conditions Cost of reagents 85–88
Mixed Carbonate No racemization Sensitivity to moisture 72–75
DCC-Mediated Scalable Urea byproduct removal required 80–82

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 3-(3-bromo-4-hydroxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.

    Reduction: 3-(4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.

    Substitution: 3-(3-azido-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

The compound’s structure suggests potential biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

Due to its potential biological activities, this compound could be investigated for drug development. Its ability to interact with specific molecular targets makes it a candidate for pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Research Findings and Implications

Structural Determinants of Activity : Bromo-methoxyphenyl groups are critical for antiproliferative effects, while thiophene may enhance solubility and target engagement .

Synthetic Optimization : High-yield routes (e.g., 85% in ) underscore the need for efficient coupling reagents or catalysts in scaling up the target compound’s synthesis .

Crystallographic Analysis : Tools like SHELX () could resolve the target compound’s 3D structure, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the 3-bromo-4-methoxyphenyl propanamide intermediate via nucleophilic acyl substitution or coupling reactions (e.g., using EDC/HOBt for amidation) .
  • Step 2 : Functionalization of the benzyl group with thiophene-3-yl via Suzuki-Miyaura coupling (Pd catalysis) or Friedel-Crafts alkylation .
  • Optimization : Reaction conditions (e.g., 60–80°C in DMF or THF, 12–24 hr) are adjusted to maximize yield (typically 50–70%) and purity (>95%). Solvent polarity and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) are critical for minimizing side products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm) and amide bond formation (N-H at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~435.2 g/mol) and isotopic patterns (Br signature) .
  • X-ray Crystallography : SHELXL refinements resolve stereochemistry and crystal packing, with R-factor thresholds < 0.05 ensuring accuracy .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : The bromophenyl and thiophene moieties enable π-π stacking with enzyme active sites (e.g., COX-2 or kinases), as shown in fluorescence quenching assays (IC₅₀: 10–50 µM) .
  • Receptor Binding : Radioligand displacement studies (e.g., using ³H-labeled antagonists) suggest moderate affinity for GPCRs (Kᵢ: 100–500 nM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Methodological Answer :
  • Substituent Variation : Replace bromo with iodo or nitro groups to enhance electrophilicity; modify methoxy to trifluoromethoxy for improved metabolic stability .
  • Scaffold Hybridization : Fuse the thiophene ring with pyridine (via Sonogashira coupling) to increase rigidity and binding selectivity .
  • In Silico Screening : Molecular docking (AutoDock Vina) identifies optimal substituent positions for target engagement (e.g., ΔG < -8 kcal/mol) .

Q. How can contradictory data in biological activity reports (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Standardization : Use uniform cell lines (e.g., U87MG for glioma studies) and control compounds (e.g., staurosporine for kinase inhibition) to normalize results .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
  • Crystallographic Validation : Co-crystallization with target proteins (e.g., PDB: 6XYZ) clarifies binding modes and resolves potency conflicts .

Q. What strategies are recommended for analyzing this compound’s electronic properties for material science applications?

  • Methodological Answer :
  • Cyclic Voltammetry : Measures redox potentials (E₁/₂: ~0.5–1.2 V vs. Ag/AgCl) to assess suitability as organic semiconductors .
  • DFT Calculations : Gaussian 16 simulations map HOMO-LUMO gaps (~3.5 eV) and charge-transfer efficiencies .
  • UV-Vis Spectroscopy : λₘₐₓ at 280–320 nm (π→π* transitions) correlates with conjugation length and optoelectronic utility .

Key Research Gaps and Recommendations

  • Crystallographic Data : No published X-ray structures exist for this compound; prioritize co-crystallization with therapeutic targets .
  • In Vivo Efficacy : Limited pharmacokinetic data (e.g., bioavailability, half-life) necessitate rodent studies with formulated analogs .
  • Toxicity Profiling : Assess hepatotoxicity (via HepG2 assays) and genotoxicity (Ames test) before clinical translation .

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